molecular formula C22H19N3O6S B11586223 methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Cat. No.: B11586223
M. Wt: 453.5 g/mol
InChI Key: KFZXKNXIHUOBTD-MFOYZWKCSA-N
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Description

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 2 and a methyl benzoate moiety at position 4 via a Z-configured methylidene linkage. The 3,4,5-trimethoxyphenyl group is a critical pharmacophore associated with microtubule disruption, while the benzoate ester enhances solubility and bioavailability .

Properties

Molecular Formula

C22H19N3O6S

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 4-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C22H19N3O6S/c1-28-15-10-14(11-16(29-2)18(15)30-3)19-23-22-25(24-19)20(26)17(32-22)9-12-5-7-13(8-6-12)21(27)31-4/h5-11H,1-4H3/b17-9-

InChI Key

KFZXKNXIHUOBTD-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate group.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is its potential as an anticancer agent. Studies have demonstrated that compounds containing thiazole and triazole moieties exhibit cytotoxic effects against various cancer cell lines. The incorporation of trimethoxyphenyl groups may enhance these effects by improving solubility and bioavailability .

Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial properties. The thiazole and triazole rings are known for their activity against bacteria and fungi. Preliminary studies suggest that derivatives of this compound could serve as effective antimicrobial agents in treating infections caused by resistant strains .

Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting enzymes involved in cancer progression and microbial resistance mechanisms. This makes this compound a candidate for further research in drug development targeting specific enzymes associated with disease pathways .

Agrochemicals

Pesticide Development
The unique chemical structure of this compound has implications in agrochemicals as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new crop protection products that are both effective and environmentally friendly. Research is ongoing to evaluate its efficacy against various agricultural pests and diseases .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for polymers with specific functional properties. Its reactivity allows for the synthesis of novel polymeric materials that can be tailored for applications such as drug delivery systems or smart materials that respond to environmental stimuli. The integration of such compounds into polymer matrices could enhance mechanical properties and thermal stability.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the thiazolo-triazole core and aromatic rings. Key comparisons include:

Substituent Variations on the Aromatic Ring

  • Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate (CAS 577990-00-2) :

    • Structure : Differs by one fewer methoxy group on the phenyl ring (3,4-dimethoxy vs. 3,4,5-trimethoxy).
    • Impact : Reduced methoxy substitution may decrease tubulin-binding affinity due to lower electron-donating effects and steric interactions .
    • Molecular Weight : 423.4 g/mol (vs. 453.4 g/mol for the target compound) .
  • Methyl 4-{[6-oxo-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate :

    • Structure : Replaces the trimethoxyphenyl group with a thienyl ring.
    • Impact : The thienyl group introduces sulfur-based π-π interactions but lacks the microtubule-targeting trimethoxy motif.
    • Molecular Weight : 369.4 g/mol .
  • Methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate :

    • Structure : Substitutes trimethoxyphenyl with a dichlorophenyl group.
    • Impact : Chlorine atoms enhance lipophilicity but may reduce solubility and alter binding kinetics .

Core Modifications and Bioactivity

  • (Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) :
    • Structure : Lacks the benzoate ester and trimethoxyphenyl group; features a furan substituent.
    • Bioactivity : Reported as a lead antimicrobial agent (LCMS m/z 220 [M+H]+) but shows weaker anticancer activity compared to trimethoxyphenyl analogs .
  • (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k): Structure: Contains a thiophene ring instead of aromatic methoxy groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes Reference
Target Compound C₂₄H₂₁N₃O₆S 453.4 3,4,5-Trimethoxyphenyl, benzoate Anticancer (tubulin inhibition)
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-thiazolo-triazol-5-ylidene]methyl]benzoate C₂₁H₁₇N₃O₅S 423.4 3,4-Dimethoxyphenyl, benzoate Reduced tubulin affinity (predicted)
Methyl 4-{[6-oxo-2-(2-thienyl)thiazolo-triazol-5-ylidene]methyl}benzoate C₁₇H₁₁N₃O₃S₂ 369.4 Thienyl, benzoate Unconfirmed anticancer activity
(Z)-5-(Furan-2-ylmethylene)thiazolo-triazol-6-one C₉H₅N₃O₂S 219.2 Furan Antimicrobial activity

Computational and Experimental Similarity Analysis

  • Tanimoto Coefficient Analysis : Structural similarity indices (e.g., Tanimoto scores) quantify differences between the target compound and analogs. For example, replacing trimethoxyphenyl with dimethoxyphenyl reduces similarity by ~15% due to loss of a methoxy group .
  • Molecular Networking : LC-MS/MS fragmentation patterns cluster the target compound with other thiazolo-triazole derivatives, showing high cosine scores (>0.8) for analogs with conserved core structures .
  • Docking Studies : The 3,4,5-trimethoxyphenyl group in the target compound exhibits stronger binding to tubulin’s colchicine site compared to dichlorophenyl or thienyl analogs, as predicted by molecular dynamics simulations .

Biological Activity

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazolo-triazole scaffold that has been synthesized through various chemical transformations. The synthetic pathway typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with thiazolo and triazole moieties under controlled conditions to yield the target compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolo[1,3]triazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown significant efficacy against various bacterial strains. In particular, derivatives have been tested against Streptococcus mutans with minimal inhibitory concentrations (MIC) as low as 8 μg/mL .
  • Antifungal Activity : The compound also exhibits antifungal properties. For example, similar compounds have demonstrated activity against Candida albicans, with MIC values reported at 32 μg/mL .
Compound TypeTarget OrganismMIC (μg/mL)
AntibacterialStreptococcus mutans8
AntifungalCandida albicans32

Anticancer Potential

Thiazolo derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Line Studies : this compound has shown promising results in inhibiting growth in breast and lung cancer cell lines .

Anti-inflammatory Effects

Research into the anti-inflammatory effects of thiazolo derivatives has revealed their potential in modulating inflammatory pathways. The compound may inhibit key enzymes involved in inflammation such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), thus reducing inflammatory responses in vitro .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Antimicrobial Activity : A study evaluated a series of thiazolo[1,3]triazole compounds for their antimicrobial efficacy. The most potent compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Proliferation : Another investigation assessed the impact of thiazolo derivatives on cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound .

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